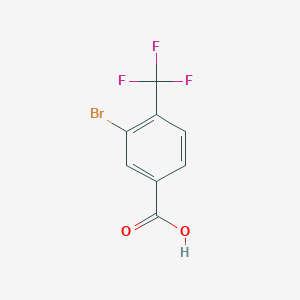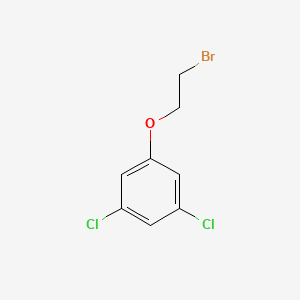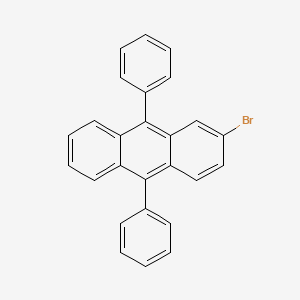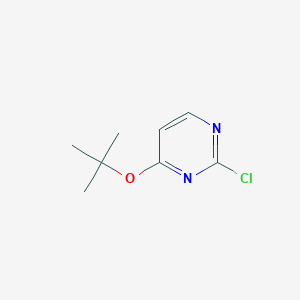
3-Bromo-4-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
3-Bromo-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a carboxylic acid group . The InChI code for this compound is 1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) .Physical And Chemical Properties Analysis
3-Bromo-4-(trifluoromethyl)benzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 269.02 . The compound’s specific physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the available resources.Applications De Recherche Scientifique
Synthesis of Biphenyl Amides
“3-Bromo-4-(trifluoromethyl)benzoic acid” can be used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.
Synthesis of 2-Benzazepine-4-acetic Acid Derivatives
This compound has been used as a starting material in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antipsychotic effects.
Synthesis of O-spiro C-aryl Glucosides
“3-Bromo-4-(trifluoromethyl)benzoic acid” can also be used in the synthesis of O-spiro C-aryl glucosides . These compounds are of interest in medicinal chemistry due to their potential therapeutic effects.
Catalytic Agent
It can be used as a catalytic agent . In chemistry, catalysts are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.
Petrochemical Additive
This compound can be used as an additive in the petrochemical industry . Additives are substances that are added to products in small quantities to achieve certain properties or to improve existing properties.
Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates
“3-Bromo-4-(trifluoromethyl)benzoic acid” was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . These compounds have potential applications in medicinal chemistry.
Internal Standard in GC/MS Analysis
It was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . An internal standard in analytical chemistry is a chemical substance that is added in a constant amount to samples, the blank and calibration standards in a chemical analysis. This substance can then be used for calibration by plotting the ratio of the analyte signal to the internal standard signal as a function of the analyte concentration of the standards. This method can correct for random instrumental errors.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPWXHFRGDHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624946 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethyl)benzoic acid | |
CAS RN |
581813-17-4 | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)
![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)


![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)
![(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290095.png)

